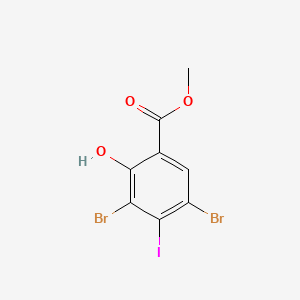![molecular formula C23H19N3O8S B12463275 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the acetyl group is added through Friedel-Crafts acylation. The final step involves the sulfonation of the phenyl ring with nitrobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 4-[3-HYDROXY-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE.
Reduction: 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-AMINOBENZENESULFONATE.
Substitution: Various acyl derivatives depending on the acylating agent used.
Scientific Research Applications
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of fatty acids to hydroperoxides. This inhibition can reduce the production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Another compound with a methoxyphenyl group, known for its inhibitory effects on lipoxygenases.
5-(4-Methoxyphenyl)-1H-imidazole: Similar in structure and function, also used as a lipoxygenase inhibitor.
Uniqueness
4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxadiazole ring and a nitrobenzenesulfonate group allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C23H19N3O8S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[4-[3-acetyl-5-(4-methoxyphenyl)-2H-1,3,4-oxadiazol-2-yl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C23H19N3O8S/c1-15(27)25-23(33-22(24-25)16-3-9-19(32-2)10-4-16)17-5-11-20(12-6-17)34-35(30,31)21-13-7-18(8-14-21)26(28)29/h3-14,23H,1-2H3 |
InChI Key |
DTHWOOFEAGQTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


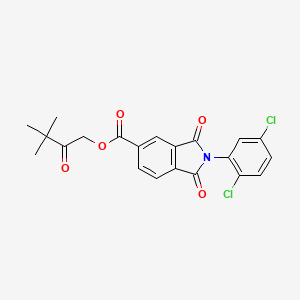
![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
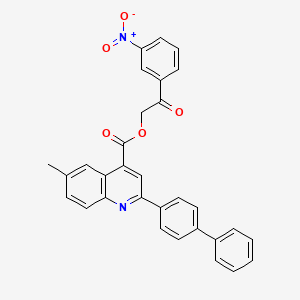
![Ethyl 5-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B12463199.png)
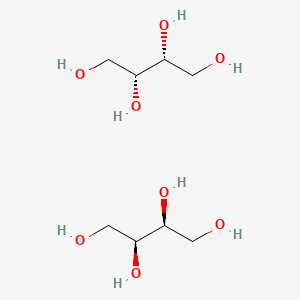
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)

![5-[2-[[1-[[6-Amino-1-[[4-amino-1-[2-[2-[2-[[[1-[[1-[2-[2-[2-[[2-[[2-[[(1-amino-3-hydroxypropan-2-yl)amino]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-4-oxobutan-2-yl]amino]hexan-2-yl]amino]-4-methylpentan-2-yl]amino]ethylamino]-4-[[2-[2-[[2-(ethylamino)-4-methylpentyl]amino]ethylamino]-3-methylpentyl]amino]pentanoic acid](/img/structure/B12463236.png)
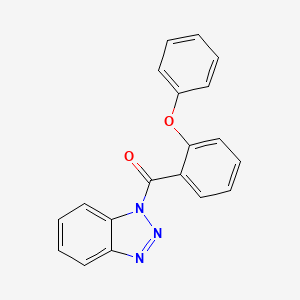
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
